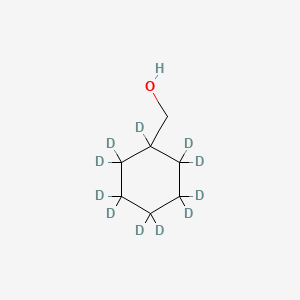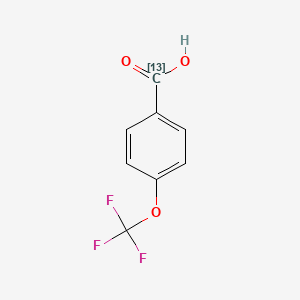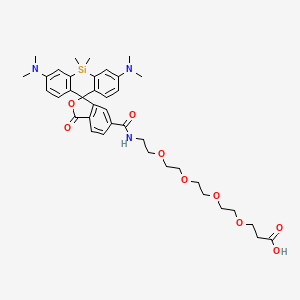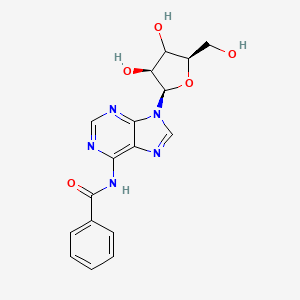
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
The synthesis of 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine involves multiple steps, typically starting with the preparation of the purine base followed by the attachment of the sugar moiety. The reaction conditions often include the use of solvents like DMSO and reagents such as PEG300 and Tween 80 for solubilization . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base, potentially altering its biological activity.
Reduction: This reaction can reduce the oxo group to a hydroxyl group, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine analogues.
Wissenschaftliche Forschungsanwendungen
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their reactivity.
Biology: The compound is used to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction in cancer cells.
Medicine: It has potential therapeutic applications in the treatment of lymphoid malignancies and other cancers.
Industry: The compound is used in the development of new anticancer drugs and as a reference standard in pharmaceutical research
Wirkmechanismus
The mechanism of action of 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase, an enzyme crucial for DNA replication, thereby preventing the proliferation of cancer cells. Additionally, it induces apoptosis through the activation of specific signaling pathways that lead to programmed cell death .
Vergleich Mit ähnlichen Verbindungen
2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine is unique among purine nucleoside analogues due to its specific structure and reactivity. Similar compounds include:
Fludarabine: Another purine nucleoside analogue used in the treatment of hematologic malignancies.
Cladribine: A compound with similar mechanisms of action but different structural features.
Pentostatin: An inhibitor of adenosine deaminase with applications in cancer therapy
These compounds share similar anticancer mechanisms but differ in their specific molecular targets and clinical applications.
Eigenschaften
Molekularformel |
C14H19N5O5 |
|---|---|
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
2-amino-7-(cyclopropylmethyl)-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one |
InChI |
InChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9?,10+,12-/m1/s1 |
InChI-Schlüssel |
NYQSVFKWIRQSQR-WSVRWTTQSA-N |
Isomerische SMILES |
C1CC1CN2C3=CN=C(N=C3N(C2=O)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |
Kanonische SMILES |
C1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















